molecular formula C12H14ClNO2 B11932985 (S)-3-(3-Amino-4-chlorophenyl)-3-cyclopropylpropanoic acid

(S)-3-(3-Amino-4-chlorophenyl)-3-cyclopropylpropanoic acid

Cat. No.: B11932985
M. Wt: 239.70 g/mol
InChI Key: LTBJCOQMDDXFEG-VIFPVBQESA-N
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Description

Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid group, an amino group, a chloro substituent, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Substituents: The benzene ring is functionalized with amino and chloro groups through electrophilic aromatic substitution reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Formation of the Propanoic Acid Group: The propanoic acid group is introduced through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to an amine or the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (alphaS)-: Similar structure but different stereochemistry.

    Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaR)-: Similar structure but different stereochemistry.

    Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (alphaR)-: Similar structure but different stereochemistry.

Uniqueness

The uniqueness of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoic acid

InChI

InChI=1S/C12H14ClNO2/c13-10-4-3-8(5-11(10)14)9(6-12(15)16)7-1-2-7/h3-5,7,9H,1-2,6,14H2,(H,15,16)/t9-/m0/s1

InChI Key

LTBJCOQMDDXFEG-VIFPVBQESA-N

Isomeric SMILES

C1CC1[C@H](CC(=O)O)C2=CC(=C(C=C2)Cl)N

Canonical SMILES

C1CC1C(CC(=O)O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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